

## SR-4835: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Beyond its kinase inhibition, SR-4835 functions as a molecular glue, inducing the proteasomal degradation of Cyclin K. This dual mechanism of action leads to the suppression of key DNA Damage Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells. This targeted vulnerability sensitizes cancer cells, particularly triple-negative breast cancer (TNBC), to PARP inhibitors and DNA-damaging chemotherapies, highlighting its significant therapeutic potential. This technical guide provides a comprehensive overview of the core mechanism of action of SR-4835, detailing its biochemical and cellular effects, and provides established experimental protocols for its study.

# Core Mechanism of Action: Dual Inhibition and Molecular Glue Activity

**SR-4835** exerts its anti-cancer effects through a novel dual mechanism:

 ATP-Competitive Inhibition of CDK12/CDK13: SR-4835 binds to the ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates, including the Cterminal domain (CTD) of RNA Polymerase II (RNAPII).[1] This inhibition disrupts the



transcription of a specific subset of long and complex genes, many of which are integral to the DNA Damage Response (DDR) pathway.[2]

Molecular Glue-Induced Degradation of Cyclin K: Uniquely, SR-4835 acts as a "molecular glue" by inducing and stabilizing a ternary complex between CDK12, its binding partner Cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3]
 [4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[3][4] The degradation of Cyclin K further inactivates the CDK12 complex, amplifying the transcriptional disruption of DDR genes.

This dual action results in a synthetic lethal interaction in cancer cells, particularly those with existing DNA repair deficiencies, and potentiates the efficacy of DNA-damaging agents and PARP inhibitors.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **SR-4835**.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

| Target                          | Assay Type     | Value         | Reference |
|---------------------------------|----------------|---------------|-----------|
| CDK12                           | IC50 (ADP-Glo) | 99 ± 10.5 nM  | [5]       |
| CDK12                           | Kd (DiscoverX) | 98 nM         | [5]       |
| CDK13                           | Kd             | 4.9 nM        | [3]       |
| CDK12/CycK-DDB1 Ternary Complex | Kd (MST)       | 54.3 ± 5.4 nM | [3]       |

Table 2: Cellular Activity of SR-4835



| Cell Line                 | Assay Type                     | Endpoint | Value           | Reference |
|---------------------------|--------------------------------|----------|-----------------|-----------|
| MDA-MB-231                | Cell Proliferation             | EC50     | 15.5 nM         | [6]       |
| MDA-MB-468                | Cell Proliferation             | EC50     | 22.1 nM         | [6]       |
| Hs 578T                   | Cell Proliferation             | EC50     | 19.9 nM         | [6]       |
| MDA-MB-436                | Cell Proliferation             | EC50     | 24.9 nM         | [6]       |
| A375                      | Cell Proliferation             | IC50     | 80.7 - 160.5 nM | [7]       |
| MDA-MB-231                | RNAPII Ser2<br>Phosphorylation | EC50     | 105.5 nM        | [6]       |
| A549 (HiBiT-<br>Cyclin K) | Cyclin K<br>Degradation        | DC50     | ~90 nM          | [4]       |

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key molecular interactions and experimental procedures discussed in this guide.





#### Click to download full resolution via product page

Caption: **SR-4835** Mechanism of Action: Kinase Inhibition and Molecular Glue-Induced Degradation.





Click to download full resolution via product page



Caption: Experimental Workflow for Co-Immunoprecipitation to Detect Ternary Complex Formation.

# Detailed Experimental Protocols In Vitro Kinase Assay (Radioactive)

This protocol is adapted from studies determining the IC50 of **SR-4835** against CDK12/CycK. [8]

- Reaction Mixture Preparation:
  - Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 2 mM DTT.
  - In each well of a 96-well plate, add 0.2 μM of recombinant CDK12/CycK enzyme.
  - Add SR-4835 at varying concentrations (e.g., from 0.1 nM to 1 mM).
  - Add 0.2 mM ATP, including [y-32P]ATP.
- Initiation and Incubation:
  - Initiate the reaction by adding 100 μM of a suitable substrate (e.g., pS7-CTD[9] peptide or 50 μM His-c-Myc).[8]
  - Incubate the reaction mixture for 60 minutes at 30°C.[8]
- · Termination and Detection:
  - Terminate the reaction by adding 3% phosphoric acid.
  - Transfer the reaction mixture to a P81 phosphocellulose plate.
  - Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
  - Measure the incorporated radioactivity using a scintillation counter.



#### Data Analysis:

- Calculate the percentage of inhibition for each SR-4835 concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

### **Cell Viability Assay (MTS/MTT)**

This protocol is a general guideline for assessing the effect of **SR-4835** on the proliferation of cancer cell lines.

- · Cell Seeding:
  - Seed cancer cells (e.g., MDA-MB-231, A375) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete growth medium.
  - o Incubate overnight to allow for cell attachment.
- · Compound Treatment:
  - Prepare serial dilutions of SR-4835 in complete growth medium.
  - Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of SR-4835. Include a DMSO vehicle control.
  - o Incubate the cells for 72 hours.
- MTS/MTT Reagent Addition:
  - Add 20 μL of MTS or MTT reagent to each well.
  - Incubate for 1-4 hours at 37°C, or until a color change is apparent.
- Absorbance Measurement:
  - For MTS assays, measure the absorbance at 490 nm.



 $\circ$  For MTT assays, first add 100  $\mu$ L of solubilization solution, incubate for 1-2 hours, and then measure the absorbance at 570 nm.

#### Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the DMSO control.
- Determine the EC50 or IC50 value by plotting the results and fitting to a dose-response curve.

#### Co-Immunoprecipitation and Western Blotting

This protocol details the procedure to demonstrate the **SR-4835**-induced interaction between CDK12 and DDB1.

- Cell Treatment and Lysis:
  - Culture cells (e.g., HEK293T or MDA-MB-231) to 70-80% confluency.
  - $\circ$  Treat the cells with **SR-4835** (e.g., 1  $\mu$ M) or DMSO for a specified time (e.g., 4 hours).
  - Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
  - Clarify the lysates by centrifugation.
- Immunoprecipitation:
  - Incubate the cell lysates with an antibody against CDK12 or a relevant tag (e.g., anti-FLAG if using tagged proteins) overnight at 4°C with gentle rotation.
  - Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
  - Wash the beads three to five times with lysis buffer.
- Elution and Sample Preparation:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.



- · Western Blotting:
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Probe the membrane with primary antibodies against DDB1, Cyclin K, and CDK12 overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

## **In Vitro Ubiquitination Assay**

This protocol is designed to demonstrate the SR-4835-dependent ubiquitination of Cyclin K.

- Reaction Setup:
  - In a microfuge tube, combine the following components in a reaction buffer (e.g., 50 mM
     Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):
    - E1 ubiquitin-activating enzyme
    - E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)
    - Recombinant CUL4-RBX1-DDB1 E3 ligase complex
    - Recombinant CDK12/Cyclin K complex
    - Ubiquitin
    - SR-4835 or DMSO control
- Incubation:
  - Incubate the reaction mixture at 37°C for 1-2 hours.
- Termination and Analysis:



- Stop the reaction by adding SDS-PAGE sample buffer and boiling.
- Analyze the reaction products by SDS-PAGE and western blotting using an anti-Cyclin K antibody to detect the appearance of higher molecular weight polyubiquitinated Cyclin K species.

#### X-Ray Crystallography

The following provides an overview of the crystallization conditions for the **SR-4835** ternary complex.[3][8]

- Protein Expression and Purification:
  - Express human CDK12 and Cyclin K in Sf9 insect cells using a baculovirus expression system.
  - Purify the CDK12/CycK complex using affinity and size-exclusion chromatography.
  - Express and purify DDB1 separately.
- Complex Formation and Crystallization:
  - Incubate the purified CDK12/CycK complex with a molar excess of SR-4835.
  - For the ternary complex, mix the SR-4835-bound CDK12/CycK with purified DDB1.
  - Set up crystallization trials using the hanging drop vapor diffusion method at 15-20°C.
  - Crystals of the SR-4835-CDK12/CycK complex have been grown in conditions containing
     Mops buffer and polyethylene glycol.[8]
  - The ternary complex (DDB1/SR-4835/CDK12/CycK) has been crystallized and its structure solved to a resolution of 3.9 Å (PDB: 9FMR).[3]

#### In Vivo Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general approach for evaluating the in vivo efficacy of SR-4835.[1]

PDX Model Establishment:



- Implant tumor fragments from a triple-negative breast cancer patient subcutaneously into immunocompromised mice (e.g., NSG mice).
- Allow the tumors to grow to a palpable size.
- Treatment Regimen:
  - Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups:
    - Vehicle control
    - SR-4835 (e.g., 20 mg/kg, oral gavage, daily)[6]
    - DNA-damaging agent (e.g., cisplatin) or PARP inhibitor
    - Combination of SR-4835 and the other agent
- Tumor Growth Monitoring:
  - Measure tumor volume with calipers regularly (e.g., twice weekly).
  - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Tumor tissue can be used for pharmacodynamic studies, such as western blotting for DDR proteins or immunohistochemistry.

### Conclusion

**SR-4835** represents a promising therapeutic agent with a unique dual mechanism of action that combines the targeted inhibition of CDK12/13 with the induced degradation of Cyclin K. This technical guide provides a foundational understanding of its molecular and cellular effects, supported by detailed experimental protocols to facilitate further research and development.



The ability of **SR-4835** to induce a "BRCAness" phenotype opens up new avenues for combination therapies in cancers that are otherwise difficult to treat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Biocompatible strategies for peptide macrocyclisation Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A molecular glue that promotes cyclin K degradation | IRIC Institute for Research in Immunology and Cancer [iric.ca]
- 6. Preparing Supplementary Information [rsc.org]
- 7. Rapid selection and proliferation of CD133+ cells from cancer cell lines: chemotherapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-4835: An In-Depth Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580120#sr-4835-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com